Product packaging for Ethyl-pyrazin-2-ylmethyl-amine(Cat. No.:CAS No. 933750-32-4)

Ethyl-pyrazin-2-ylmethyl-amine

Cat. No.: B1498983
CAS No.: 933750-32-4
M. Wt: 137.18 g/mol
InChI Key: FPHBLTQIFQMUDE-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Amine Chemistry

Heterocyclic amines are organic compounds characterized by a ring structure containing atoms of at least two different elements, including at least one nitrogen atom within the ring. fiveable.mewikipedia.org This structural class is fundamental to organic chemistry and biology, encompassing a vast array of natural and synthetic molecules, from vitamins and alkaloids to the nucleobases that form DNA. wikipedia.orglibretexts.org

Ethyl-pyrazin-2-ylmethyl-amine is a distinct member of this family. Its structure features a pyrazine (B50134) ring, which is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. mdpi.comnih.gov This ring is attached to a methylamine (B109427) group that is further substituted with an ethyl group, classifying it as a secondary amine. cymitquimica.com The combination of the electron-deficient pyrazine core and the flexible ethyl-methyl-amine side chain defines its chemical identity and potential for various chemical interactions.

PropertyValue
IUPAC Name N-(pyrazin-2-ylmethyl)ethanamine
Synonyms This compound
Molecular Formula C₇H₁₁N₃
Molecular Weight 137.186 g/mol cymitquimica.com
InChI Key FPHBLTQIFQMUDE-UHFFFAOYSA-N cymitquimica.com

Table 1: Chemical Properties of this compound.

Significance of Pyrazine Derivatives in Contemporary Chemical Science

The pyrazine moiety is a versatile scaffold that has become a focal point in numerous areas of chemical science. tandfonline.comresearchgate.net Pyrazine and its derivatives are recognized for their widespread presence in natural products and their extensive use as building blocks in the synthesis of commercially important molecules. tandfonline.comresearchgate.net

In medicinal chemistry, pyrazine derivatives are extensively studied for their broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant properties. mdpi.comnih.govtandfonline.com Several marketed drugs incorporate the pyrazine structure, highlighting its importance in pharmaceutical development. nih.govresearchgate.net Beyond medicine, pyrazines are crucial in the flavor and fragrance industry and have found applications in materials science, for instance, in the development of conjugated polymers for organic solar cells. tandfonline.commarketresearchintellect.com The increasing investment in pharmaceutical research and development continues to drive the demand for novel pyrazine derivatives. marketresearchintellect.com

Overview of Current Research Trajectories for this compound

Direct academic research focusing exclusively on this compound is limited. Much of the existing research centers on its parent compound, (pyrazin-2-ylmethyl)amine, or other closely related analogues. echemi.comchemicalbook.com These studies provide a framework for understanding the potential research trajectories for this compound.

Research on related compounds suggests that this compound could serve as a valuable synthetic intermediate. The parent amine, (pyrazin-2-ylmethyl)amine, is used to synthesize inhibitors of NADPH oxidase and T-cell kinases, indicating a potential role for its ethylated derivative in creating novel bioactive molecules. chemicalbook.com Similarly, related isomers like 1-methyl-2-pyrazin-2-yl-ethylamine are utilized as building blocks in the development of pharmaceuticals, particularly for neurological disorders, and in agrochemicals. chemimpex.com

Furthermore, the pyrazine-containing ligand framework is of interest in coordination chemistry for synthesizing copper complexes. researchgate.net The electrochemical properties of structurally similar molecules have also been investigated for their potential in energy storage applications, such as aqueous organic redox flow batteries. researchgate.net These areas represent logical and promising directions for future research involving this compound.

Identification of Key Research Gaps and Emerging Opportunities in the Field

The primary research gap concerning this compound is the lack of dedicated studies on its synthesis, characterization, and application. While it is available commercially from some suppliers, its academic footprint remains minimal. cymitquimica.comcymitquimica.com

This gap presents several opportunities for the scientific community:

Systematic Synthesis and Characterization: There is an opportunity to develop and optimize synthetic routes to this compound and to conduct a comprehensive characterization of its physicochemical properties.

Biological Screening: Given the wide range of biological activities associated with pyrazine derivatives, screening this compound for potential therapeutic properties (e.g., antimicrobial, anticancer) is a significant opportunity. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies: A key area for investigation is how the addition of the ethyl group to the (pyrazin-2-ylmethyl)amine scaffold influences its biological activity and physical properties. Comparative studies against the parent amine and its isomers could yield valuable insights into SAR.

Materials and Coordination Chemistry: Exploring its utility as a ligand for creating novel metal complexes or as a monomer for new functional polymers could open up applications in materials science. researchgate.net

Electrochemical Analysis: Investigating the redox properties of this compound could reveal its potential for use in electronic or energy storage devices, following on from research into similar compounds. researchgate.net

By addressing these research gaps, the scientific community can fully elucidate the chemical potential of this compound and potentially unlock new applications across various scientific disciplines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3 B1498983 Ethyl-pyrazin-2-ylmethyl-amine CAS No. 933750-32-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(pyrazin-2-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-2-8-5-7-6-9-3-4-10-7/h3-4,6,8H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHBLTQIFQMUDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655637
Record name N-[(Pyrazin-2-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933750-32-4
Record name N-[(Pyrazin-2-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl Pyrazin 2 Ylmethyl Amine

Strategies for the Construction of the Pyrazine (B50134) Core with Aminomethyl Functionality

The synthesis of Ethyl-pyrazin-2-ylmethyl-amine is centered on establishing the N-ethylaminomethyl substituent on the pyrazine heterocycle. This can be achieved through direct methods that form the crucial C-N bond in a single key step from advanced pyrazine intermediates or via more elaborate, multi-step pathways that build the desired functionality progressively.

Direct Functionalization Approaches

Direct functionalization strategies are often favored for their synthetic efficiency and atom economy. These methods typically involve the reaction of a pyrazine derivative, which already contains the necessary carbon framework, with an ethylamine (B1201723) source.

Reductive amination is a highly versatile and widely employed method for the formation of carbon-nitrogen bonds. masterorganicchemistry.comorganic-chemistry.org This approach involves the reaction of a carbonyl compound, in this case, pyrazine-2-carbaldehyde (B1279537), with a primary amine, ethylamine, to form an intermediate imine. This imine is then reduced in situ to the desired secondary amine, this compound. masterorganicchemistry.com

The key advantage of this one-pot procedure is that it avoids the isolation of the often-unstable imine intermediate and minimizes the common problem of over-alkylation that can occur in direct alkylation methods. masterorganicchemistry.com The choice of reducing agent is critical for the success of the reaction, as it must selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com

Commonly used reducing agents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is known for its mildness and broad applicability, and sodium cyanoborohydride (NaBH₃CN), which is particularly effective at reducing imines at slightly acidic pH. masterorganicchemistry.com Catalytic hydrogenation over transition metal catalysts like palladium or platinum is another effective method, often providing high yields and clean reaction profiles. mdpi.com

Table 1: Comparison of Reducing Agents for the Reductive Amination of Pyrazine-2-carbaldehyde

Reducing AgentTypical Reaction ConditionsAdvantagesConsiderations
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloroethane (DCE) or Tetrahydrofuran (THF), Room TemperatureMild, high selectivity for imines, commercially available.Stoichiometric amounts are required.
Sodium Cyanoborohydride (NaBH₃CN)Methanol (B129727) (MeOH), slightly acidic pH (e.g., using AcOH)Selectively reduces imines over aldehydes. masterorganicchemistry.comToxicity of cyanide byproducts.
Catalytic Hydrogenation (H₂, Pd/C)Ethanol (B145695) (EtOH) or Methanol (MeOH), H₂ atmosphere (1-10 bar)High yield, clean workup, environmentally benign. mdpi.comRequires specialized hydrogenation equipment.

An alternative direct approach is the nucleophilic substitution of a suitable pyrazine precursor with ethylamine. This strategy requires a pyrazine ring substituted at the 2-position with a methyl group bearing a good leaving group, such as a halide (e.g., 2-(chloromethyl)pyrazine (B1585198) or 2-(bromomethyl)pyrazine).

The reaction proceeds via an Sₙ2 mechanism, where ethylamine acts as the nucleophile, displacing the leaving group to form the target compound. This method is straightforward but can be complicated by side reactions, most notably the potential for over-alkylation. The primary product, this compound, is itself a nucleophile and can react with another molecule of the alkylating agent to form a tertiary amine. To mitigate this, reaction conditions are often optimized by using a large excess of ethylamine to favor the formation of the desired secondary amine.

Table 2: Leaving Groups in the Alkylation of 2-(Halomethyl)pyrazines with Ethylamine

PrecursorLeaving GroupTypical Reaction ConditionsReactivity and Considerations
2-(Chloromethyl)pyrazineChloride (Cl⁻)Excess ethylamine in a polar aprotic solvent (e.g., ACN, DMF), often with heating.Moderately reactive; precursor is relatively stable.
2-(Bromomethyl)pyrazineBromide (Br⁻)Excess ethylamine in a polar aprotic solvent, often at lower temperatures than the chloro-analog.More reactive than the chloride, leading to faster reaction rates but potentially more side products.
(Pyrazin-2-yl)methyl methanesulfonateMesylate (MsO⁻)Excess ethylamine in a polar aprotic solvent, often with a non-nucleophilic base.Highly reactive; often used when halide precursors are unreactive.

Multi-Step Synthetic Pathways Involving Precursor Functionalization

Multi-step syntheses offer greater flexibility in the choice of starting materials and allow for the construction of the target molecule through a series of well-established chemical transformations.

This two-step sequence begins with the formation of an amide bond, followed by its reduction. The synthesis starts from pyrazine-2-carboxylic acid, which is first converted into an activated derivative, such as an acid chloride or an active ester. This activated species then reacts with ethylamine to form N-ethyl-pyrazine-2-carboxamide. nih.govmdpi.com This amide formation is a robust and high-yielding reaction, often facilitated by standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or propylphosphonic anhydride (B1165640) (T3P). rjpbcs.com

In the second step, the stable amide is reduced to the corresponding amine. This transformation requires a powerful reducing agent, as amides are relatively unreactive carbonyl derivatives. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose, effectively reducing the amide to the secondary amine in high yield. Other reagents, such as borane (B79455) (BH₃) complexes, can also be employed.

Table 3: Reagents for Amidation and Subsequent Reduction Pathway

StepReagent/MethodIntermediate/ProductTypical Conditions
1. AmidationThionyl Chloride (SOCl₂), then EthylamineN-ethyl-pyrazine-2-carboxamideFormation of acid chloride, followed by addition of amine.
Coupling Agent (e.g., T3P, DCC), EthylamineOne-pot reaction in a suitable solvent like DMF or DCM. rjpbcs.com
2. ReductionLithium Aluminum Hydride (LiAlH₄)This compoundAnhydrous solvent (e.g., THF, Diethyl ether), followed by aqueous workup.
Borane-THF complex (BH₃·THF)Anhydrous THF, often requires heating.

Another effective multi-step approach starts with pyrazine-2-carbonitrile. This pathway involves the initial reduction of the nitrile group to a primary amine, pyrazin-2-ylmethanamine. chemicalbook.com This reduction can be achieved through various methods, including catalytic hydrogenation (e.g., using Raney Nickel or Pd/C) or chemical reduction with reagents like LiAlH₄. chemicalbook.com

The resulting primary amine, pyrazin-2-ylmethanamine, is then selectively ethylated to yield the final product. This second step is an alkylation reaction, which can be performed using an ethylating agent such as ethyl iodide or ethyl bromide. As with other amine alkylations, controlling the degree of substitution is important to prevent the formation of the tertiary amine. Alternatively, this transformation can be accomplished via reductive amination of the primary amine with acetaldehyde, which provides a more controlled method for mono-ethylation.

Table 4: Nitrile Reduction and Subsequent Ethylation Methods

StepReagent/MethodIntermediate/ProductTypical Conditions
1. Nitrile ReductionCatalytic Hydrogenation (H₂, Raney Ni)Pyrazin-2-ylmethanamineAmmoniacal ethanol to suppress secondary amine formation.
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether or THF.
2. EthylationEthyl Iodide (EtI) with a base (e.g., K₂CO₃)This compoundCareful control of stoichiometry to favor mono-alkylation.
Reductive Amination with AcetaldehydeAcetaldehyde, followed by a reducing agent (e.g., NaBH(OAc)₃).

Optimization of Synthetic Reaction Conditions and Parameters for Enhanced Yield and Selectivity

Solvent Effects on Reaction Efficiency and Product Purity

The solvent plays a multifaceted role in the synthesis of this compound, influencing reactant solubility, reaction rates, and the stability of intermediates and transition states. The selection of an appropriate solvent can significantly affect both the yield and purity of the final product. For instance, in related pyrazine derivative syntheses, polar aprotic solvents such as acetonitrile (B52724) have been shown to facilitate higher yields compared to other solvents. rsc.org However, the choice of solvent must also consider the potential for side reactions. In some cases, a two-step procedure involving different solvents for N-deprotonation and N-alkylation has been employed to improve the final yield. rsc.org

The effect of various organic solvents on similar amination reactions has been studied, with solvents selected based on their hydrophobicity (log P) value. nih.gov Research on the synthesis of pyrazinamide (B1679903) derivatives, for example, demonstrated that tert-amyl alcohol provided a higher product yield compared to solvents like methanol, ethanol, isopropanol, acetonitrile, dichloromethane, DMSO, and THF. nih.gov

Below is an interactive data table illustrating the hypothetical effect of different solvents on the yield of this compound, based on findings from related pyrazine syntheses.

SolventDielectric Constant (ε)Yield (%)Purity (%)
Acetonitrile37.58595
Dichloromethane9.17892
Tetrahydrofuran7.67590
Toluene2.46588
Water80.15080

Note: The data in this table is illustrative and based on general principles and findings from related reactions. Actual results may vary.

Temperature and Pressure Influences on Reaction Kinetics

Temperature and pressure are fundamental parameters that govern the kinetics of the synthesis of this compound. An increase in temperature generally leads to a higher reaction rate, but it can also promote the formation of undesired byproducts, thereby reducing selectivity and purity. Therefore, optimizing the reaction temperature is a crucial step. For many related N-alkylation reactions, temperatures in the range of 80-120 °C are often employed. researchgate.net

Pressure can also be a significant factor, particularly in reactions involving gaseous reactants or intermediates. In some synthetic routes, such as those involving catalytic hydrogenation, controlling the pressure of hydrogen gas is essential for achieving high yields and selectivity. Continuous-flow microreactors offer enhanced heat transfer and precise temperature control, leading to higher reaction rates and better control over the reaction. nih.gov

Catalyst Selection and Its Impact on Reaction Outcomes

Catalysts are instrumental in the synthesis of this compound, as they can significantly increase the reaction rate and influence the regioselectivity and stereoselectivity of the transformation. The choice of catalyst depends on the specific synthetic route employed. For instance, in syntheses involving C-N bond formation through palladium-catalyzed amination reactions, catalysts such as BrettPhos Pd G3 have been utilized. nih.gov

In the synthesis of pyrazine from ethylenediamine, copper oxide/copper chromite catalysts have demonstrated high selectivity over a temperature range of 340-440°C. researchgate.net The catalytic activity of these materials can be influenced by their composition and preparation method. The following table provides a hypothetical comparison of different catalysts on the synthesis of this compound.

CatalystLoading (mol%)Reaction Time (h)Yield (%)
Pd(OAc)2/BINAP21292
CuI/L-proline52485
NiCl2(dppp)101888
Rh(acac)(CO)21895

Note: This data is illustrative and based on catalytic systems used in similar amination and cross-coupling reactions. Actual performance may vary for the specific synthesis of this compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is an area of growing importance, aiming to reduce the environmental impact of chemical production. This involves the use of environmentally benign solvents, the development of recyclable catalysts, and the exploration of biocatalytic methods.

Exploration of Environmentally Benign Solvents and Solvent-Free Reactions

A key aspect of green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally friendly alternatives. researchgate.net Water, supercritical fluids, and bio-based solvents like ethyl lactate (B86563) are increasingly being explored as reaction media. researchgate.netnih.gov For the synthesis of pyrazole (B372694) derivatives, water has been shown to be a convenient and eco-friendly reaction medium. researchgate.net

Solvent-free reactions, where the reactants themselves act as the solvent, represent an ideal green chemistry approach. researchgate.net These reactions often require alternative energy sources such as microwave or ultrasound irradiation to proceed efficiently. Grinding techniques under solvent-free conditions have also been successfully employed for the synthesis of some heterocyclic compounds. researchgate.net

Development of Recyclable Catalytic Systems and Biocatalytic Approaches

The development of heterogeneous and recyclable catalysts is a cornerstone of green chemistry, as it allows for the easy separation of the catalyst from the reaction mixture and its reuse in subsequent batches, reducing waste and cost. researchgate.net Catalysts immobilized on solid supports, such as silica (B1680970) or polymers, are a common strategy to achieve recyclability. researchgate.net For instance, mesoporous silica-supported iridium and ruthenium catalysts have been shown to be highly active and recyclable in the synthesis of other nitrogen-containing heterocycles. researchgate.net

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages in terms of sustainability. nih.gov Enzymes operate under mild conditions of temperature and pH, often in aqueous media, and exhibit high selectivity, reducing the formation of byproducts. nih.gov Lipases, for example, have been used in the synthesis of pyrazinamide derivatives. nih.gov Transaminases are another class of enzymes that are increasingly used for the synthesis of chiral amines. nih.gov The development of robust and efficient enzymatic routes for the synthesis of this compound is a promising area for future research.

Atom Economy and Sustainability Considerations in Synthetic Design

The synthesis of this compound, like any chemical manufacturing process, necessitates a thorough evaluation of its environmental impact and sustainability. A key metric in this assessment is atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov In an ideal, or 100% atom-economical reaction, all atoms from the starting materials are incorporated into the final product, minimizing waste. acs.orgrsc.org This section explores the atom economy of a common synthetic route to this compound and discusses broader sustainability considerations.

A prevalent method for the synthesis of this compound is the reductive amination of pyrazine-2-carbaldehyde with ethylamine. This reaction typically proceeds in two steps: the formation of an imine intermediate followed by its reduction to the final amine product.

Reaction Scheme:

Pyrazine-2-carbaldehyde + Ethylamine → [Imine Intermediate] → this compound

C₅H₄N₂O + C₂H₇N + [Reducing Agent] → C₈H₁₁N₃ + [Byproducts]

Atom Economy Calculation

The percent atom economy is calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Let's analyze the atom economy for the synthesis of this compound using two different reducing agents: sodium borohydride (B1222165) and catalytic hydrogenation.

Table 1: Atom Economy Calculation for the Synthesis of this compound

ReactantMolecular FormulaMolecular Weight ( g/mol )
Pyrazine-2-carbaldehydeC₅H₄N₂O108.10
EthylamineC₂H₇N45.08
Desired Product
This compoundC₈H₁₁N₃137.19
Scenario 1: Using Sodium Borohydride (NaBH₄) as the Reducing Agent
Overall Reaction: C₅H₄N₂O + C₂H₇N + NaBH₄ → C₈H₁₁N₃ + NaBO₂ + 2H₂
Sum of Reactant Molecular Weights: 108.10 (C₅H₄N₂O) + 45.08 (C₂H₇N) + 37.83 (NaBH₄) = 191.01 g/mol
% Atom Economy: (137.19 / 191.01) x 100 = 71.82%
Scenario 2: Using Catalytic Hydrogenation (H₂) as the Reducing Agent
Overall Reaction: C₅H₄N₂O + C₂H₇N + H₂ → C₈H₁₁N₃ + H₂O
Sum of Reactant Molecular Weights: 108.10 (C₅H₄N₂O) + 45.08 (C₂H₇N) + 2.02 (H₂) = 155.20 g/mol
% Atom Economy: (137.19 / 155.20) x 100 = 88.39%

The data clearly indicates that catalytic hydrogenation offers a significantly higher atom economy compared to the use of sodium borohydride. This is because in the former, the only byproduct is water, whereas the latter generates sodium borate (B1201080) and hydrogen gas as waste products.

Sustainability Considerations

Beyond atom economy, a comprehensive sustainability assessment involves evaluating other factors throughout the synthetic process.

Solvent Selection: The choice of solvent is a major consideration. Ideally, the reaction should be conducted in a benign solvent that is recyclable and has a low environmental impact. Water is an excellent green solvent, and if the reactants are soluble, it would be a preferred choice. Alternatively, solvent-free (neat) conditions, if feasible, represent the most sustainable option. nih.gov

Catalysis: The use of catalysts, particularly heterogeneous catalysts, is a cornerstone of green chemistry. mdpi.com Catalytic processes are often more selective, require milder reaction conditions (lower temperature and pressure), and can be designed for easy separation and reuse, thereby reducing waste and energy consumption. mdpi.com In the context of this compound synthesis, employing a recyclable metal catalyst for hydrogenation aligns with these principles.

Energy Efficiency: The energy required to carry out the synthesis is another critical factor. Reactions that can be performed at or near ambient temperature and pressure are more sustainable than those requiring significant energy input for heating or cooling. Microwave-assisted synthesis is an area of growing interest as it can often reduce reaction times and energy consumption. nih.gov

Waste Management: The nature and quantity of waste generated are paramount. The use of stoichiometric reagents like sodium borohydride results in inorganic waste that requires disposal. Catalytic routes, with their higher atom economy, inherently produce less waste. Furthermore, any byproducts should ideally be non-toxic and biodegradable. The development of biocatalytic methods, using enzymes to carry out the transformation, represents a highly sustainable approach due to the mild reaction conditions and biodegradable nature of the catalyst. nih.govresearchgate.net

Chemical Reactivity and Transformation of Ethyl Pyrazin 2 Ylmethyl Amine

Reactivity of the Secondary Amine Moiety

The secondary amine group, -NH(CH₂CH₃), is a key site for functionalization due to the lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic character. libretexts.org This reactivity is comparable to that of other aliphatic secondary amines.

N-Alkylation and N-Acylation Reactions for Functionalization

The nucleophilic nature of the secondary amine allows it to readily participate in N-alkylation and N-acylation reactions, which are fundamental for modifying the molecule's structure and properties.

N-Alkylation: The reaction of Ethyl-pyrazin-2-ylmethyl-amine with alkyl halides leads to the formation of a tertiary amine. This is a standard SN2 reaction where the amine acts as the nucleophile. msu.edu However, the tertiary amine product is also nucleophilic and can compete with the starting secondary amine for the alkylating agent, leading to the formation of a quaternary ammonium salt. msu.eduopenstax.org Consequently, controlling the reaction to achieve selective mono-alkylation can be challenging and often results in a mixture of products. openstax.org

N-Acylation: In contrast, N-acylation provides a more controlled method for functionalization. The reaction with acylating agents, such as acid chlorides or anhydrides, proceeds via a nucleophilic acyl substitution mechanism to yield a stable amide. openstax.org Unlike alkylation, the resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group. This deactivation prevents subsequent acylation, allowing for the clean formation of the mono-acylated product. openstax.org

Reaction TypeReagent ExampleProduct TypeControllability
N-AlkylationIodomethane (CH₃I)Tertiary Amine / Quaternary Ammonium SaltLow (risk of polyalkylation) msu.edu
N-AcylationAcetyl Chloride (CH₃COCl)AmideHigh (mono-acylation is favored) openstax.org

Formation of Iminium Intermediates and Related Derivatives

Iminium ions are key reactive intermediates in the transformation of secondary amines. The oxidation of this compound can lead to the formation of an iminium cation. This species is involved in various synthetic pathways, including oxidative dehydrogenation to yield an imine. acs.org For instance, ruthenium-catalyzed oxidative dehydrogenation of secondary amines proceeds through such intermediates. acs.org While the direct oxidation of this compound is not extensively detailed, the general mechanism for the electrochemical oxidation of secondary and tertiary amines involves the formation of an iminium cation, which can then undergo further reactions like hydrolysis. mdpi.com

In more complex synthetic schemes, such as the Ugi four-component reaction, advanced intermediates can undergo acid-mediated cyclization to form cyclic iminium salts, which serve as precursors to diverse nitrogen-containing heterocycles. nih.gov This highlights the synthetic utility of iminium intermediates derived from amine structures.

Oxidative and Reductive Transformations of the Amine Group

Oxidative Transformations: The secondary amine moiety can undergo various oxidative reactions. Catalytic aerobic oxidation can convert secondary amines into imines. acs.orgnih.gov For example, systems utilizing a 1,10-phenanthroline-5,6-dione/ZnI₂ catalyst have been shown to facilitate the aerobic dehydrogenation of N-heterocycles. nih.gov Another potential transformation is the oxidative N–N coupling, where an iodine-mediated reaction can dimerize secondary amines to produce hydrazine derivatives under mild, metal-free conditions. rsc.org

Reductive Transformations: The amine group itself is in a reduced state. However, reductive transformations are highly relevant for derivatives formed from the amine.

Reduction of Amides: Amides, formed via N-acylation (Section 3.1.1), can be reduced back to amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). organic-chemistry.orgmasterorganicchemistry.com This two-step process of acylation followed by reduction is a common strategy for synthesizing more complex amines.

Reduction of Imines: Imines, which can be formed through the oxidation of the secondary amine, are readily reduced to form amines. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride, or catalytic hydrogenation (H₂/Pd-C). youtube.com This process, known as reductive amination when starting from a primary amine and a carbonyl, is a cornerstone of amine synthesis. youtube.com

Reactivity of the Pyrazine (B50134) Heterocyclic Ring System

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement. slideshare.net This structure makes the ring electron-deficient, or π-deficient, which strongly dictates its reactivity. slideshare.netthieme-connect.de

Electrophilic Aromatic Substitution Potentials and Regioselectivity

The pyrazine ring is highly resistant to electrophilic aromatic substitution (EAS). thieme-connect.deresearchgate.net The two electronegative nitrogen atoms exert a strong electron-withdrawing inductive effect, deactivating the entire ring towards attack by electrophiles. slideshare.netscribd.com This deactivation is further intensified in acidic conditions, as the nitrogen atoms become protonated, placing a positive charge on the ring and increasing its electron deficiency. thieme-connect.de

Consequently, standard electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are generally not successful on an unsubstituted pyrazine ring. thieme-connect.de Such transformations typically require the presence of strong electron-donating (activating) groups on the ring or conversion of the pyrazine to its N-oxide derivative to facilitate the reaction. thieme-connect.de

Nucleophilic Aromatic Substitution Pathways (if applicable to specific derivatives)

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the pyrazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). slideshare.netscribd.com This is the dominant reaction pathway for functionalizing the pyrazine ring, particularly when it is substituted with a good leaving group, such as a halogen. thieme-connect.dewikipedia.org Halopyrazines are noted to be more reactive in SNAr reactions than the corresponding halopyridines. thieme-connect.de

The SNAr reaction proceeds via an addition-elimination mechanism. A nucleophile attacks one of the ring carbons, leading to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com This intermediate is stabilized by the delocalization of the negative charge, particularly onto the electronegative nitrogen atoms. stackexchange.com The subsequent expulsion of the leaving group restores the aromaticity of the ring.

Due to the stabilizing effect of the nitrogen atoms, nucleophilic attack is favored at the carbon atoms ortho and para to the nitrogens, which encompasses all four carbon positions (2, 3, 5, and 6) in the pyrazine ring. stackexchange.comyoutube.com Amines, including ammonia and primary/secondary amines, are effective nucleophiles in these reactions, readily displacing halides on the pyrazine ring to form aminopyrazine derivatives. youtube.comum.edu.my

Reaction TypeSubstrate RequirementReactivityMechanismFavored Positions
Electrophilic Aromatic Substitution (EAS)Requires activating groupsVery Low / Resistant thieme-connect.deN/A for unsubstituted ringN/A for unsubstituted ring
Nucleophilic Aromatic Substitution (SNAr)Requires a leaving group (e.g., Cl, Br)High slideshare.netscribd.comAddition-Elimination wikipedia.org2, 3, 5, 6 stackexchange.comyoutube.com

Oxidative and Reductive Reactivity of the Pyrazine Ring

The pyrazine ring is a π-deficient aromatic system due to the presence of two electron-withdrawing nitrogen atoms at the 1 and 4 positions. slideshare.net This electronic characteristic governs its reactivity towards oxidative and reductive conditions.

Oxidative Reactivity: The nitrogen atoms in the pyrazine ring are susceptible to oxidation, typically forming N-oxides. This reaction is common for pyridine and its derivatives, where reagents like peracids (e.g., m-CPBA) or hydrogen peroxide in acetic acid are used. researchgate.net The formation of an N-oxide significantly alters the electronic properties of the ring, making it more susceptible to certain nucleophilic substitution reactions. scripps.edu For instance, the oxygen atom can be attacked by an electrophile, facilitating the addition of a nucleophile at the 2- or 4-position. scripps.edu

Reductive Reactivity: The pyrazine ring can undergo reduction under various conditions. Catalytic hydrogenation is a common method to reduce aromatic nitrogen heterocycles. Depending on the catalyst and reaction conditions, partial or complete reduction of the pyrazine ring can be achieved. For example, electrochemical reduction of pyrazines in an alkaline medium can yield unstable 1,4-dihydropyrazines, which may isomerize to more stable 1,2- or 1,6-dihydropyrazines. cdnsciencepub.com More vigorous reduction conditions, such as hydrogenation over catalysts like palladium on carbon (Pd/C) or Raney Nickel, can lead to the fully saturated piperazine ring. nih.govdoi.org The synthesis of chiral piperazines has been achieved through the Ir-catalyzed hydrogenation of pyrazines that have been activated by alkyl halides. acs.org

Table 1: Summary of Potential Reactivity of the Pyrazine Ring
Reaction TypeTypical ReagentsPotential Product(s)Reference
Oxidationm-CPBA, H₂O₂/AcOHEthyl-(1-oxy-pyrazin-2-ylmethyl)-amine or Ethyl-(4-oxy-pyrazin-2-ylmethyl)-amine (N-oxides) researchgate.net
Partial Reduction (Electrochemical)Electrolysis in alkaline mediumDihydropyrazine derivatives cdnsciencepub.com
Full Reduction (Catalytic Hydrogenation)H₂, Pd/C or Raney NickelEthyl-(piperazin-2-ylmethyl)-amine nih.govdoi.org

Coordination Chemistry and Ligand Properties with Metal Centers

The structure of this compound, featuring two nitrogen donor atoms—one on the pyrazine ring and one in the ethylamine (B1201723) side chain—makes it a potent chelating ligand for various metal ions.

Chelation Behavior with Transition Metal Ions and Main Group Elements

This compound is expected to act as a bidentate ligand, forming a stable five-membered chelate ring upon coordination to a metal center. This coordination mode involves the lone pair of electrons from one of the pyrazine nitrogen atoms and the lone pair from the secondary amine nitrogen. This chelating behavior is common for ligands with similar structures, such as 2-aminopyridine and its derivatives, which coordinate through both the pyridine and exocyclic amine nitrogen atoms. pvpcollegepatoda.org

This N,N-bidentate coordination is anticipated with a wide range of transition metal ions, including but not limited to cobalt(II), nickel(II), copper(II), and zinc(II). asrjetsjournal.orgresearchgate.net The formation of stable complexes is driven by the chelate effect. The properties of the resulting metal complexes, such as their geometry and stability, will depend on the nature of the metal ion, its oxidation state, and the other ligands present in the coordination sphere.

Formation of Metal-Organic Frameworks (MOFs) or Coordination Polymers

While specific research on this compound in the context of Metal-Organic Frameworks (MOFs) is not prevalent, its structural motifs are highly relevant to the design of these materials. Pyrazine and its derivatives are frequently used as linkers in the construction of coordination polymers and MOFs. rsc.orgnih.govresearchgate.net The pyrazine ring can act as a rigid bridging ligand, connecting two different metal centers through its two nitrogen atoms.

In the case of this compound, its ability to chelate to a single metal center could serve to create specific building blocks. If derivatized to include additional coordinating groups, it could function as a versatile node or linker in the self-assembly of extended 1D, 2D, or 3D frameworks. For example, cobalt(II) has been used to create 3D MOFs with pyrazine and dicarboxylate ligands. nih.gov The combination of a rigid aromatic core (pyrazine) and a flexible side chain (ethylamine) offers potential for creating frameworks with interesting topologies and properties.

Electronic Structure and Ligand Field Theory in Metal Complexes

The coordination of this compound to a transition metal ion directly influences the electronic structure of the metal center, as described by Ligand Field Theory (LFT). fiveable.mewikipedia.org As an N,N-bidentate ligand, it creates a ligand field that splits the d-orbitals of the metal ion into different energy levels. The magnitude of this splitting (Δ) depends on the metal ion and the specific geometry of the complex (e.g., octahedral, tetrahedral).

Table 2: Predicted Coordination Properties of this compound
PropertyDescriptionAnalogous System Reference
Coordination ModeBidentate (N,N-chelation) via one pyrazine nitrogen and the side-chain amine nitrogen. pvpcollegepatoda.org
Potential Metal IonsTransition metals (e.g., Co, Ni, Cu, Zn, Fe), Main group elements. asrjetsjournal.orgnih.gov
Potential MOF/Polymer RoleChelating agent forming nodes; potential for bridging if derivatized. Pyrazine core can act as a rigid linker. rsc.orgnih.gov
Ligand Field StrengthExpected to be moderate to strong, capable of inducing low-spin configurations in some d⁶ metals. whiterose.ac.uk

Derivatization and Functionalization Strategies for Expanded Chemical Scope

The chemical structure of this compound offers multiple sites for derivatization, allowing for the expansion of its chemical space and the tuning of its properties for various applications.

Introduction of Additional Functional Groups for Extended Chemical Space

Functionalization can be targeted at either the secondary amine of the side chain or the carbon atoms of the pyrazine ring.

Amine Functionalization: The secondary amine is a versatile functional group that can undergo a variety of reactions.

N-Alkylation: Reaction with alkyl halides can introduce a second alkyl group onto the nitrogen atom, yielding a tertiary amine. rsc.org

N-Acylation: Reaction with acyl chlorides or anhydrides will form an amide. This transformation can be used to introduce a wide range of functional groups.

These modifications can alter the ligand's steric and electronic properties, as well as its solubility and potential for hydrogen bonding. mdpi.comukm.myresearchgate.net

Pyrazine Ring Functionalization: The pyrazine ring, being electron-deficient, is generally resistant to electrophilic aromatic substitution. However, it is susceptible to other types of functionalization. slideshare.net

Nucleophilic Aromatic Substitution (SNAr): If the ring is substituted with a good leaving group (e.g., a halogen), it can readily undergo SNAr reactions with various nucleophiles.

C-H Functionalization: Modern synthetic methods may allow for direct C-H functionalization, although this can be challenging on such an electron-poor system. nih.gov

Various chemical transformations, including nitration, bromination, and amidation, have been successfully applied to other pyrazine derivatives to create new compounds with potential applications. imist.maimist.ma

Table 3: Potential Derivatization Reactions
Reaction SiteReaction TypeTypical ReagentsProduct Functional GroupReference
Amine NitrogenN-AlkylationAlkyl Halide (e.g., CH₃I)Tertiary Amine rsc.org
Amine NitrogenN-AcylationAcyl Chloride (e.g., CH₃COCl)Amide mdpi.com
Pyrazine Ring (C-H)Bromination (Radical)N-Bromosuccinimide (NBS), AIBNBromo-pyrazine researchgate.net
Pyrazine Ring (C-X)Nucleophilic Substitution (SNAr)Nucleophile (e.g., R₂NH, RO⁻) on a halo-pyrazine precursorAmino- or Alkoxy-pyrazine slideshare.net

Advanced Spectroscopic and Structural Characterization of Ethyl Pyrazin 2 Ylmethyl Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

2D NMR Techniques for Comprehensive Structural Elucidation (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton (¹H) and carbon (¹³C) signals of Ethyl-pyrazin-2-ylmethyl-amine, a combination of one-dimensional and two-dimensional NMR experiments is employed.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazine (B50134) ring protons, the methylene bridge protons, and the protons of the ethyl group. The pyrazine protons would appear in the aromatic region (typically δ 8.5-8.7 ppm), exhibiting characteristic coupling patterns. The methylene protons adjacent to the pyrazine ring and the amine would likely appear as a singlet or a finely coupled multiplet, while the ethyl group would present a quartet and a triplet.

¹³C NMR: The carbon spectrum will display signals for the three distinct carbons of the pyrazine ring, the methylene carbon, and the two carbons of the ethyl group. The chemical shifts of the pyrazine carbons are anticipated in the range of δ 140-155 ppm.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the coupled protons on the pyrazine ring and between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on their attached protons. For instance, the pyrazine CH signals in the ¹H spectrum will correlate with the corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is instrumental in connecting the different fragments of the molecule. Key correlations would be expected between the pyrazine protons and the methylene bridge carbon, as well as between the methylene protons and the pyrazine ring carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
Pyrazine-H3~8.6~144C2, C5
Pyrazine-H5~8.5~143C3, C6
Pyrazine-H6~8.5~145C2, C5
CH₂ (bridge)~4.0~55Pyrazine-C2, Ethyl-CH₂
NHVariable-CH₂ (bridge), Ethyl-CH₂
Ethyl-CH₂~2.8 (quartet)~45CH₂ (bridge), Ethyl-CH₃
Ethyl-CH₃~1.2 (triplet)~15Ethyl-CH₂

Solid-State NMR for Polymorphic Analysis and Molecular Dynamics in the Solid State

Solid-state NMR (ssNMR) provides valuable insights into the structure and dynamics of crystalline and amorphous solids. For this compound, ssNMR could be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra due to variations in the local chemical environments and intermolecular interactions.

Characterize Molecular Packing: Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the signals of less abundant nuclei like ¹³C and provide information on the molecular packing in the crystal lattice.

Probe Molecular Dynamics: By measuring relaxation times and using variable temperature experiments, ssNMR can reveal information about the motion of the ethyl group and potential dynamic processes within the solid state.

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula. For this compound (C₇H₁₁N₃), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value to confirm its elemental composition.

Table 2: Predicted Exact Mass for this compound
IonFormulaCalculated Exact Mass (Da)
[M]⁺·C₇H₁₁N₃137.0953
[M+H]⁺C₇H₁₂N₃⁺138.1031

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Investigation and Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion or protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. For this compound, the fragmentation is expected to be directed by the pyrazine ring and the amine group.

A plausible fragmentation pathway for the [M+H]⁺ ion would involve:

Alpha-cleavage: The bond between the methylene bridge and the pyrazine ring is a likely site for initial cleavage, leading to the formation of a stable pyrazin-2-ylmethyl cation or a related tropylium-like ion.

Loss of Ethyl Group: Cleavage of the N-C bond of the ethyl group could result in the loss of an ethyl radical.

Ring Fragmentation: At higher collision energies, fragmentation of the pyrazine ring itself may occur.

The fragmentation of amines often involves alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu Aromatic compounds tend to have strong molecular ion peaks due to their stable structures. libretexts.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The vibrational spectrum of this compound will be characterized by contributions from the pyrazine ring, the alkyl chain, and the amine group.

Pyrazine Ring Vibrations: The pyrazine ring will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹, as well as C=N and C=C ring stretching modes in the 1400-1600 cm⁻¹ region. researchgate.net Ring breathing modes are also expected at lower frequencies. researchgate.net

Alkyl Group Vibrations: The ethyl and methylene groups will show C-H stretching vibrations in the 2850-2960 cm⁻¹ range. Bending vibrations (scissoring, wagging, and twisting) for the CH₂ and CH₃ groups will appear in the 1375-1465 cm⁻¹ region.

Amine Vibrations: The N-H stretching vibration of the secondary amine is expected as a weak to medium band in the 3300-3500 cm⁻¹ region. The N-H bending vibration typically appears around 1550-1650 cm⁻¹.

Table 3: Predicted Key IR and Raman Vibrational Frequencies for this compound
Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
N-H Stretch3300 - 3500Weak-MediumWeak
Aromatic C-H Stretch3000 - 3100MediumStrong
Aliphatic C-H Stretch2850 - 2960StrongStrong
C=N, C=C Ring Stretch1400 - 1600StrongStrong
N-H Bend1550 - 1650MediumWeak
CH₂/CH₃ Bend1375 - 1465MediumMedium
Pyrazine Ring Breathing~1000MediumStrong

Characteristic Functional Group Vibrations and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule and providing a unique "fingerprint" for the compound. The vibrational spectrum of this compound is expected to be rich with characteristic bands arising from the pyrazine ring, the secondary amine, and the ethyl and methylene groups.

The pyrazine ring vibrations are a dominant feature. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region researchgate.net. The C=C and C=N stretching vibrations within the pyrazine ring give rise to a series of bands in the 1600-1400 cm⁻¹ range researchgate.net. Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are also characteristic and can be found in the fingerprint region, typically around 1000-1150 cm⁻¹ for pyrazine derivatives.

The secondary amine (N-H) group provides several key vibrational signatures. A single, weak to medium intensity N-H stretching band is anticipated in the 3350-3310 cm⁻¹ region mdpi.com. The presence of a single band distinguishes it from primary amines, which show two bands in this region mdpi.com. The N-H bending vibration is expected to appear around 1650-1580 cm⁻¹, though it can sometimes be weak and less reliable for secondary amines compared to primary amines mdpi.comresearchgate.net. A broad N-H wagging band is also characteristic of secondary amines and typically appears in the 910-665 cm⁻¹ range mdpi.com.

The aliphatic C-H bonds of the ethyl and methylene groups will contribute to the spectrum. Asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups are expected in the 3000-2850 cm⁻¹ range rsc.org. Bending (scissoring and rocking) vibrations for these groups will be present in the fingerprint region, approximately between 1470-1365 cm⁻¹ rsc.org.

The C-N stretching vibrations are also important for structural confirmation. The aromatic C-N stretch (from the pyrazine ring) is expected to be stronger and at a higher frequency (around 1335-1250 cm⁻¹) than the aliphatic C-N stretch (from the ethyl and methylamine (B109427) groups), which typically appears as a medium to weak band in the 1250-1020 cm⁻¹ region mdpi.com.

The combination of these vibrational modes provides a unique molecular fingerprint for this compound, allowing for its identification and differentiation from other isomers or related compounds.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Pyrazine RingAromatic C-H Stretch3100-3000Medium to Weak
C=C and C=N Stretch1600-1400Medium to Strong
Ring Breathing1000-1150Medium
Secondary AmineN-H Stretch3350-3310Weak to Medium
N-H Bend1650-1580Weak/Variable
N-H Wag910-665Broad, Strong
Aliphatic GroupsCH₃, CH₂ Stretch3000-2850Strong
CH₃, CH₂ Bend1470-1365Medium
C-N BondsAromatic C-N Stretch1335-1250Strong
Aliphatic C-N Stretch1250-1020Medium to Weak

Conformational Analysis and Intermolecular Interactions via Vibrational Modes

Vibrational spectroscopy is also sensitive to the conformational state of a molecule and the nature of its intermolecular interactions. For this compound, the rotational freedom around the C-C and C-N single bonds allows for multiple possible conformations. The relative energies of these conformers can be influenced by steric hindrance and intramolecular interactions. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectra to determine the most stable conformers. Different conformers would likely exhibit subtle shifts in their vibrational frequencies, particularly in the fingerprint region.

The presence of a secondary amine and the nitrogen atoms in the pyrazine ring makes this compound a prime candidate for forming intermolecular hydrogen bonds . The N-H group of the amine can act as a hydrogen bond donor, while the lone pairs on the pyrazine nitrogen atoms can act as acceptors nih.gov. This is a common interaction mode for pyrazine-based compounds nih.gov. The formation of intermolecular hydrogen bonds typically leads to a broadening and a red-shift (shift to lower wavenumbers) of the N-H stretching band in the IR spectrum. The extent of this shift can provide information about the strength of the hydrogen bonding network in the solid or liquid state. Terahertz spectroscopy is particularly sensitive to the stretching vibrations of intermolecular hydrogen bonds, which often appear in the far-infrared region nih.gov.

X-ray Crystallography and Solid-State Structural Determination

Single Crystal X-ray Diffraction for Absolute Structure and Bond Parameters

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the absolute three-dimensional structure of a crystalline solid, providing precise measurements of bond lengths, bond angles, and torsional angles. While a crystal structure for this compound itself is not publicly available, we can infer its likely solid-state structure and bonding parameters from closely related pyrazine derivatives that have been characterized by SCXRD.

For example, the crystal structure of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide reveals key details about the geometry of the pyrazine ring and its connection to a side chain oejournal.orgresearchgate.net. In this related molecule, the pyrazine ring is essentially planar, and the amide group is nearly coplanar with the ring researchgate.net. We can expect a similar planarity for the pyrazine ring in this compound.

Based on data from various pyrazine derivatives, the following table presents expected bond lengths and angles for this compound.

Parameter Atoms Involved Expected Value
Bond Lengths (Å)
C-N (pyrazine ring)~1.33-1.34
C-C (pyrazine ring)~1.38-1.40
C-C (exocyclic)~1.51
C-N (amine)~1.46-1.48
N-C (ethyl)~1.47
C-C (ethyl)~1.52
Bond Angles (°)
C-N-C (in pyrazine)~116
N-C-C (in pyrazine)~122
C-C-N (exocyclic)~110-112
C-N-C (amine)~110-113

Note: These values are estimations based on analogous structures such as N,N-bis(quinolin-8-yl)pyrazine-2,3-dicarboxamide and (Z,Z)-N′′-[amino(pyrazin-2-yl)methylene]pyrazine-2-carbohydrazonamide nih.gov.

The crystal packing of this compound would likely be dominated by the intermolecular N-H···N hydrogen bonds discussed previously, connecting the amine hydrogen of one molecule to a pyrazine nitrogen of a neighboring molecule. This could lead to the formation of infinite chains or discrete dimeric motifs within the crystal lattice.

Powder X-ray Diffraction for Crystalline Phase Identification and Polymorphism Studies

Powder X-ray diffraction (PXRD) is a technique used to identify crystalline phases and to study polymorphism, which is the ability of a compound to exist in more than one crystal structure. Each crystalline form of a compound will produce a unique PXRD pattern, characterized by a specific set of diffraction peaks at different angles (2θ).

For this compound, PXRD would be a crucial tool for quality control, ensuring the phase purity of a synthesized batch. The PXRD pattern serves as a fingerprint for a specific crystalline form.

Furthermore, many organic molecules, including pyrazine derivatives, are known to exhibit polymorphism. Different polymorphs can have distinct physical properties, such as melting point, solubility, and stability. A systematic study of the crystallization of this compound from various solvents and at different temperatures, followed by PXRD analysis, could reveal the existence of different polymorphs. Variable-temperature PXRD could also be employed to investigate phase transitions between different polymorphic forms as a function of temperature.

Chiroptical Spectroscopy (If Chiral Derivatives or Enantiomers are Investigated)

Circular Dichroism (CD) Spectroscopy for Chirality Assignment

This compound is an achiral molecule. However, if a chiral center were introduced into the molecule, for instance, by substitution on the ethyl or methylene groups, or if chiral derivatives were synthesized, chiroptical spectroscopy would become a vital characterization technique.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemistry of a molecule and can be used to assign the absolute configuration of enantiomers.

For a hypothetical chiral derivative of this compound, the pyrazine ring itself is an achiral chromophore. However, its electronic transitions can be perturbed by the chiral environment of the rest of the molecule, leading to induced CD signals. The π→π* and n→π* transitions of the pyrazine ring would likely give rise to distinct Cotton effects (positive or negative peaks) in the CD spectrum.

The sign and intensity of these Cotton effects are highly sensitive to the spatial arrangement of the atoms around the chiral center. By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations (such as time-dependent density functional theory, TD-DFT), it is often possible to determine the absolute configuration (R or S) of the chiral derivative. This approach has been successfully applied to other chiral pyrazine-containing molecules, such as helicene-substituted porphyrazines nih.gov. The enantiomers of a chiral pyrazine derivative would be expected to show mirror-image CD spectra.

Optical Rotatory Dispersion (ORD) Measurements for Stereochemical Analysis

A comprehensive search of scientific literature and spectroscopic databases did not yield any specific Optical Rotatory Dispersion (ORD) data for the compound this compound. Therefore, a detailed analysis of its stereochemical properties based on experimental ORD measurements cannot be provided at this time.

However, this section will outline the principles of ORD and its general application for the stereochemical analysis of chiral molecules containing a pyrazine chromophore, which would be the theoretical basis for characterizing this compound if such data were available.

Optical Rotatory Dispersion is a spectroscopic technique that measures the variation of the angle of optical rotation of a chiral substance with respect to the wavelength of polarized light. This variation, known as the Cotton effect, is observed in the vicinity of the absorption bands of the molecule's chromophores. The shape, sign (positive or negative), and magnitude of the Cotton effect are directly related to the three-dimensional arrangement of atoms around the chiral center.

For a molecule like this compound, the stereochemistry would be determined by the chiral center at the carbon atom linking the ethyl group, the pyrazine ring, and the amino group. The key chromophore in this molecule is the pyrazine ring. The pyrazine ring exhibits electronic transitions in the ultraviolet (UV) region, typically π → π* and n → π* transitions. These transitions are optically active in a chiral environment and would give rise to characteristic Cotton effects in an ORD spectrum.

The stereochemical analysis would involve the following hypothetical steps:

Measurement of the ORD Spectrum : The optical rotation of an enantiomerically pure sample of (R)- or (S)-Ethyl-pyrazin-2-ylmethyl-amine would be measured over a range of wavelengths, particularly covering the UV absorption maxima of the pyrazine ring.

Identification of Cotton Effects : The resulting ORD curve would be analyzed to identify positive or negative Cotton effects. A positive Cotton effect is characterized by a peak at a longer wavelength and a trough at a shorter wavelength, while a negative Cotton effect shows the opposite.

Correlation with Absolute Configuration : By applying established empirical rules for pyrazine derivatives or through quantum-chemical calculations, the sign of the observed Cotton effect could be correlated to the absolute configuration (R or S) of the chiral center. For instance, the analysis of related chiral pyrazinoyl compounds has shown that the conformation of the molecule can influence the sign of the Cotton effects associated with the pyrazine chromophore's electronic transitions.

Without experimental data, a definitive analysis remains speculative. The acquisition of ORD spectra for enantiomerically resolved samples of this compound would be a necessary future step for its full stereochemical characterization.

Data Table for Optical Rotatory Dispersion of this compound

As no experimental or calculated ORD data for this compound was found in the reviewed literature, a data table cannot be generated.

Computational Chemistry and Theoretical Studies of Ethyl Pyrazin 2 Ylmethyl Amine

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure and frontier molecular orbitals are fundamental to understanding a molecule's reactivity, electronic transitions, and kinetic stability.

Density Functional Theory (DFT) Calculations for Ground State Properties and Reactivity Prediction

Density Functional Theory (DFT) has become a standard and powerful tool in computational chemistry for investigating the electronic properties of molecules. A typical study on Ethyl-pyrazin-2-ylmethyl-amine would involve DFT calculations to determine its optimized ground state geometry. From this, various electronic properties could be calculated, such as the total energy, dipole moment, and the distribution of electron density.

Chemical reactivity descriptors, derived from conceptual DFT, would also be calculated to predict how the molecule might interact with other reagents. These descriptors include electronegativity, chemical hardness, and the Fukui function, which helps in identifying the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Characterization of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

For this compound, a computational study would visualize the spatial distribution of the HOMO and LUMO. The HOMO is expected to be localized on the more electron-rich parts of the molecule, likely the pyrazine (B50134) ring and the amine group, indicating these are the primary sites for electrophilic attack. The LUMO would be distributed over the electron-deficient areas, highlighting potential sites for nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This table is illustrative as specific research data is not available.)

Parameter Predicted Value Significance
HOMO Energy (Value in eV) Energy of the outermost electron orbital; relates to ionization potential.
LUMO Energy (Value in eV) Energy of the lowest empty orbital; relates to electron affinity.

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation.

Molecular Mechanics and Quantum Chemical Approaches for Conformational Landscapes

A comprehensive conformational analysis would typically begin with a molecular mechanics (MM) search to efficiently explore the vast conformational space and identify a set of low-energy conformers. These initial structures would then be subjected to more accurate, but computationally expensive, quantum chemical methods, such as DFT, for geometry optimization and energy refinement. This two-step approach provides a reliable picture of the molecule's conformational landscape and the relative populations of different conformers at a given temperature.

Rotational Barriers and Energetic Minima for Stable Conformations

By systematically rotating the single bonds in this compound (e.g., the C-C bond of the ethyl group and the C-N bond of the amine linker), a potential energy surface (PES) can be constructed. This surface maps the energy of the molecule as a function of its geometry, revealing the energetic minima that correspond to stable, low-energy conformations. The energy barriers separating these minima, known as rotational barriers, determine the rate of interconversion between conformers. Understanding these barriers is crucial for describing the molecule's dynamic behavior.

Table 2: Illustrative Rotational Barrier Data for Key Bonds in this compound (Note: This table is illustrative as specific research data is not available.)

Rotatable Bond Predicted Rotational Barrier (kcal/mol) Implication
Pyrazinyl-CH2 (Value) Governs the orientation of the pyrazine ring relative to the side chain.
CH2-NH (Value) Influences the positioning of the ethyl group.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the detailed mechanisms of chemical reactions, including the formation or transformation of this compound. By mapping the potential energy surface of a reaction, researchers can identify the transition state structures, which are the highest energy points along the reaction pathway. The energy of the transition state relative to the reactants determines the activation energy, a key factor in reaction kinetics.

For instance, a computational study could investigate the mechanism of the synthesis of this compound, likely through reductive amination of pyrazine-2-carbaldehyde (B1279537) with ethylamine (B1201723). Such a study would model the reactants, intermediates, transition states, and products, providing a step-by-step understanding of the reaction pathway and helping to optimize reaction conditions. Without specific published studies, the mechanistic details for reactions involving this compound remain a subject for future investigation.

Ligand Binding Energetics and Coordination Site Preferences

Prediction of Preferred Coordination Geometries and Stability Constants

Computational chemistry provides powerful tools for predicting the behavior of molecules in complex systems, offering insights into their structural and thermodynamic properties. For this compound, theoretical studies are instrumental in predicting how it will interact with various metal ions to form coordination complexes. This section details the computational methodologies used to forecast its preferred coordination geometries and the stability constants of the resulting complexes. While specific experimental or theoretical studies on this compound were not found, the established principles of computational chemistry allow for a robust prediction of its behavior.

Prediction of Preferred Coordination Geometries

The three-dimensional arrangement of a ligand around a central metal ion, known as the coordination geometry, is fundamental to the properties of a metal complex. Computational methods, particularly Density Functional Theory (DFT), are employed to predict these geometries with a high degree of accuracy. By calculating the electronic structure and minimizing the energy of the system, researchers can determine the most stable arrangement of the atoms.

For a ligand like this compound, which possesses multiple potential donor sites (the nitrogen atoms of the pyrazine ring and the amine group), computational modeling can elucidate the preferred mode of coordination. The calculations would involve optimizing the geometry of the complex formed between this compound and a given metal ion. Different potential coordination modes (e.g., monodentate, bidentate) and resulting geometries (e.g., tetrahedral, square planar, octahedral) would be modeled. The geometry with the lowest calculated energy is predicted to be the most stable and therefore the preferred coordination geometry. Studies on other pyrazine derivatives have successfully used semi-empirical methods like AM1 and PM3 to support octahedral geometries around metal ions like Ru(III). rsc.orgrsc.orgscispace.comresearchgate.net

Table 1: Hypothetical Predicted Coordination Geometries for this compound Complexes (Note: The following data is illustrative and based on common coordination numbers and geometries for the listed metal ions.)

Metal IonPredicted Coordination NumberPredicted Geometry
Cu(II)4Square Planar
Zn(II)4Tetrahedral
Ni(II)6Octahedral
Fe(III)6Octahedral

Prediction of Stability Constants

The stability constant (log β) of a metal complex is a measure of the strength of the interaction between the metal ion and the ligand in solution. wikipedia.org Predicting these constants from first principles is a significant challenge in computational chemistry, but methodologies based on DFT have shown considerable success. researchgate.netrsc.org

The theoretical prediction of stability constants involves calculating the Gibbs free energy (ΔG) of the complexation reaction in a solvent. researchgate.net This is typically achieved using a combination of DFT for the electronic structure calculation and a continuum solvent model to account for the effects of the solvent. The stability constant is then derived from the calculated Gibbs free energy using the thermodynamic relationship:

ΔG = -RT ln(β)

where R is the gas constant and T is the absolute temperature. wikipedia.org This approach allows for the prediction of the thermodynamic stability of different metal complexes with this compound, providing valuable information on its potential to form stable complexes with various metal ions. While the absolute accuracy can be challenging to achieve, the relative stabilities among a series of metal ions can often be predicted with high confidence. acs.org

Table 2: Hypothetical Predicted Stability Constants (log β) for this compound Complexes in Aqueous Solution (Note: The following data is illustrative and represents plausible values for N-donor ligands with the listed metal ions.)

Metal IonPredicted log β
Cu(II)8.5
Zn(II)5.2
Ni(II)7.1
Fe(III)11.3

Applications of Ethyl Pyrazin 2 Ylmethyl Amine in Advanced Materials and Catalysis

Role as a Building Block in Complex Organic Synthesis

The structural attributes of Ethyl-pyrazin-2-ylmethyl-amine make it a valuable synthon for the construction of more complex molecular frameworks. The presence of both a nucleophilic amine group and a heterocyclic pyrazine (B50134) core allows for a diverse range of chemical transformations, positioning it as a key intermediate in the synthesis of novel organic compounds.

Precursor for Novel Heterocyclic Architectures and Macrocycles

While direct literature on the use of this compound for the synthesis of novel heterocyclic architectures and macrocycles is not extensively documented, the broader class of pyrazine derivatives serves as a versatile scaffold in medicinal and synthetic chemistry. rsc.org The pyrazine ring's electronic properties and its capacity for diverse chemical interactions make it a valuable component in the construction of complex molecular structures. rsc.org For instance, pyrazine-based intermediates are employed in the synthesis of novel benzamide (B126) scaffolds through condensation reactions, highlighting the utility of the pyrazine moiety in forming new carbon-nitrogen bonds. rsc.org Such synthetic strategies often result in compounds with moderate to high yields, demonstrating the efficiency of using pyrazine derivatives as building blocks. rsc.org

The synthesis of macrocyclic peptides, a class of compounds with significant therapeutic potential, often involves intramolecular cyclization reactions. lifechemicals.com Although specific examples utilizing this compound are not prevalent, the general principles of macrocyclization could theoretically be applied to derivatives of this compound. The amine functionality could serve as a nucleophilic handle for cyclization onto an appropriately functionalized pyrazine ring or an attached side chain.

Intermediate in Multi-Component Reactions for Diverse Chemical Libraries

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for the efficient construction of complex molecules from three or more starting materials in a single step. acs.orgresearchgate.net These reactions are particularly valuable for the generation of diverse chemical libraries for drug discovery and other applications. mdpi.com Primary amines are common components in many well-known MCRs, such as the Ugi and Passerini reactions. acs.orgmdpi.com

Theoretically, this compound, as a primary amine, could serve as a versatile building block in such reactions. Its incorporation would introduce the pyrazine moiety into the final product, a structural feature present in numerous biologically active compounds. researchgate.net The Ugi four-component reaction, for example, combines an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. researchgate.net The use of this compound in an Ugi reaction could lead to a library of novel peptidomimetics bearing a pyrazine substituent.

The table below illustrates the potential diversity of products that could be generated from a hypothetical Ugi reaction involving this compound.

Aldehyde/KetoneCarboxylic AcidIsocyanidePotential Product Scaffold
BenzaldehydeAcetic Acidtert-Butyl isocyanideN-(tert-Butyl)-2-(phenyl( (ethyl(pyrazin-2-ylmethyl)amino)methyl)amino)acetamide
AcetoneBenzoic AcidCyclohexyl isocyanideN-Cyclohexyl-2-(1-(ethyl(pyrazin-2-ylmethyl)amino)-1-methylethyl)benzamide
FormaldehydePropionic AcidBenzyl isocyanideN-Benzyl-2-( (ethyl(pyrazin-2-ylmethyl)amino)methyl)propanamide

While specific examples of this compound in MCRs are not yet reported in the literature, its structural similarity to other primary amines used in these reactions suggests its potential as a valuable tool for generating chemical diversity. lifechemicals.com

Application in Catalysis and Catalytic Systems

The coordination chemistry of pyrazine derivatives has been a subject of interest due to their ability to act as ligands for transition metals. lifechemicals.comrsc.org The nitrogen atoms of the pyrazine ring, along with the amine functionality of the side chain in this compound, can coordinate with metal centers, making it a potential ligand for various catalytic applications.

Ligand in Homogeneous Catalysis for Organic Transformations (e.g., Cross-Coupling, Asymmetric Catalysis)

Pyrazine-based ligands have been successfully employed in a range of homogeneous catalytic reactions. For instance, pyrazine-containing pincer ligands have been synthesized and used in iron-catalyzed hydrogenation of carbon dioxide. rsc.org Furthermore, pyrazine derivatives are known to be applicable in cross-coupling reactions such as the Suzuki and Buchwald-Hartwig reactions. lifechemicals.comrsc.org A specific example includes the use of a 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide in Suzuki cross-coupling reactions to generate a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. mdpi.com

Given these precedents, it is plausible that this compound could function as a ligand in similar transition metal-catalyzed cross-coupling reactions. The two nitrogen atoms of the pyrazine ring and the nitrogen of the ethylamine (B1201723) side chain could potentially act as a tridentate ligand, coordinating to a metal center and influencing its catalytic activity.

In the field of asymmetric catalysis, chiral primary amines and their derivatives are widely used as organocatalysts or as ligands for metal catalysts. rsc.org While this compound itself is achiral, the introduction of a chiral center, for instance at the carbon atom adjacent to the amine, would yield a chiral ligand. Such a chiral pyrazine-based ligand could potentially be used in asymmetric transformations, although this application remains to be explored experimentally.

Immobilization for Heterogeneous Catalytic Systems and Supported Catalysts

The immobilization of homogeneous catalysts onto solid supports is a crucial strategy for improving catalyst recyclability and simplifying product purification. mdpi.com Pyrazine-containing ligands and their metal complexes have been successfully immobilized on various supports. For example, pyrazine-based ligands can be grafted onto silica (B1680970) surfaces. rsc.org Another approach involves the anchoring of single transition metals onto pyrazine-based graphene to create single-atom catalysts for applications such as the nitrogen reduction reaction. rsc.org

The amine functionality of this compound provides a convenient handle for its immobilization onto solid supports. For instance, it could be covalently attached to a functionalized silica or polymer support. Once immobilized, this pyrazine-based ligand could be used to coordinate with a metal precursor to generate a supported catalyst. This heterogeneous catalyst could then be employed in various organic transformations, combining the advantages of homogeneous catalysis (high activity and selectivity) with the practical benefits of heterogeneous systems.

The table below summarizes potential support materials and immobilization strategies for this compound.

Support MaterialImmobilization StrategyPotential Catalytic Application
Silica GelCovalent bonding via reaction of the amine with surface silanol (B1196071) groups (after functionalization)Cross-coupling reactions
Graphene OxideCovalent bonding through amide linkage formation with carboxylic acid groups on GOOxidation reactions
Polymer ResinGrafting onto a functionalized polymer backboneHydrogenation reactions

Advanced Materials Science Applications

Pyrazine derivatives are not only valuable in synthesis and catalysis but also serve as building blocks for a variety of advanced materials with interesting electronic, optical, and structural properties. lifechemicals.com The incorporation of the pyrazine moiety into larger molecular or supramolecular structures can significantly influence the properties of the resulting material.

Pyrazine-based π-conjugated materials are of considerable interest for applications in optoelectronics, including solar cells, light-emitting diodes, and field-effect transistors, due to their favorable charge transfer properties. rsc.org Fused-ring pyrazine derivatives have been synthesized and investigated as n-type organic semiconductors in organic field-effect transistors (OFETs), exhibiting promising electron mobilities. acs.org

Furthermore, pyrazine derivatives are widely used as linkers in the construction of coordination polymers and metal-organic frameworks (MOFs). acs.orgmdpi.commdpi.com These materials consist of metal ions or clusters connected by organic ligands, forming one-, two-, or three-dimensional networks. The geometry and electronic properties of the pyrazine ligand play a crucial role in determining the structure and function of the resulting coordination polymer. For example, pyrazine-2,5-diyldimethanol has been used as a linker to create 1D and 3D coordination polymers. mdpi.com Pyrazine-functionalized bio-MOFs have also been synthesized and have shown promise in the selective luminescence sensing of certain molecules. nih.gov

Given the versatility of pyrazine derivatives in materials science, this compound could potentially be used as a building block for novel functional materials. Its ability to coordinate to metal centers through its pyrazine and amine nitrogens could be exploited in the synthesis of new coordination polymers. Moreover, after suitable functionalization, it could be incorporated into larger conjugated systems for optoelectronic applications.

Components in Polymer Synthesis and Modification for Functional Materials

While direct studies detailing the use of this compound in polymer synthesis are not extensively documented, its structural features suggest a significant potential in this field. The presence of a primary amine group allows it to be incorporated into various polymer structures, either as a monomer or as a modifying agent for existing polymers.

The amine functionality can participate in polymerization reactions to form polyamides, polyimides, or polyureas, where the pyrazine ring would be integrated into the polymer backbone. This incorporation could bestow specific properties to the resulting polymers, such as enhanced thermal stability, specific electronic characteristics, or the ability to coordinate with metal ions, leading to the creation of functional materials for specialized applications.

Furthermore, this compound can be used for the post-synthesis modification of polymers. For instance, it can be grafted onto polymers with reactive side groups, such as those containing acid chloride or epoxide functionalities. This modification would introduce the pyrazine moiety as a pendant group, which could then serve as a site for further chemical reactions, for metal coordination, or to alter the surface properties of the material, such as its hydrophilicity or adhesion.

The table below illustrates the potential roles of this compound in polymer science, based on the reactivity of its functional groups.

Role in Polymer ScienceReactive GroupPotential Polymer Type/ModificationResulting Functional Material
MonomerPrimary AminePolyamide, Polyimide, PolyureaThermally stable polymers, Metal-coordinating polymers
Modifying AgentPrimary AmineGrafting onto polymers with reactive side groupsPolymers with modified surface properties, Functionalized polymers for further reactions

Integration into Supramolecular Assemblies, Self-Assembling Systems, and Nanostructures

The pyrazine ring and the amine group in this compound make it an excellent candidate for use as a ligand in the construction of supramolecular assemblies and coordination polymers, including metal-organic frameworks (MOFs). researchgate.netnih.govnih.govmdpi.commdpi.comrsc.org The nitrogen atoms of the pyrazine ring and the amine side chain can act as donor sites for metal ions, facilitating the self-assembly of intricate, multidimensional structures. researchgate.netnih.govnih.govmdpi.commdpi.comrsc.org

In coordination polymers, this compound can act as a bridging ligand, connecting metal centers to form one-, two-, or three-dimensional networks. nih.govmdpi.commdpi.com The structure and properties of these materials can be tuned by varying the metal ion, the reaction conditions, and by introducing other ligands into the system. The resulting coordination polymers can exhibit interesting properties, such as porosity, catalytic activity, or specific magnetic and optical behaviors.

Similarly, in the field of MOFs, this compound can be used as a building block to create porous crystalline materials. researchgate.netrsc.org The pyrazine moiety can be incorporated into the organic linkers that connect the metal nodes of the framework. The ethylamine group could either be part of the linker structure or be a functional group that lines the pores of the MOF. Such functionalized MOFs are of great interest for applications in gas storage, separation, and catalysis, where the amine groups can provide specific interaction sites for guest molecules.

The following table summarizes the potential applications of this compound in supramolecular chemistry, based on its ability to act as a ligand.

Supramolecular StructureRole of this compoundKey InteractionsPotential Applications
Coordination PolymersBridging LigandCoordination bonds between pyrazine/amine nitrogens and metal ionsCatalysis, Magnetic materials, Luminescent materials
Metal-Organic Frameworks (MOFs)Organic Linker/Functional GroupCoordination bonds, Hydrogen bonding within the poresGas storage and separation, Heterogeneous catalysis, Sensing
Self-Assembling SystemsTecton (Building Block)Hydrogen bonding, π-π stacking, Metal coordinationNanostructured materials, Molecular recognition, Smart materials

Precursor for Specialty Chemicals in Industrial and Research Sectors

This compound serves as a valuable precursor for the synthesis of a variety of specialty chemicals, excluding direct food and pharmaceutical products. Its reactive amine group and the pyrazine core provide a versatile platform for the construction of more complex molecules with specific industrial applications. googleapis.comnih.govresearchgate.netnih.govimrpress.comresearchgate.netnih.gov

One significant area of application is in the synthesis of agrochemicals. Pyrazine derivatives are known to be used as intermediates in the production of pesticides and herbicides. googleapis.com For example, the amine group of this compound can be reacted with various electrophiles to introduce new functional groups, leading to the creation of novel active ingredients for crop protection.

Another important application is in the field of dyes and pigments. The pyrazine ring can be part of a chromophore system, and the amine group can be diazotized and coupled with other aromatic compounds to form azo dyes. imrpress.comresearchgate.netnih.gov These dyes can have specific colors and properties, making them suitable for use in textiles, plastics, and other materials.

Furthermore, this compound can be used as a starting material for the synthesis of various heterocyclic compounds. The pyrazine ring can be modified through various organic reactions, and the amine group can be used to build new ring systems. These more complex heterocyclic compounds can find applications as electronic materials, photographic chemicals, or as components in other specialty chemical formulations.

The table below provides an overview of the role of this compound as a precursor for specialty chemicals.

Class of Specialty ChemicalSynthetic TransformationRole of this compoundExample of Application Area
AgrochemicalsAcylation, Alkylation, etc. of the amine groupBuilding block for active ingredientsInvertebrate pest control googleapis.com
Azo DyesDiazotization of the amine group followed by couplingDiazonium salt precursorTextile and polymer coloration imrpress.comresearchgate.netnih.gov
Heterocyclic CompoundsRing-forming reactions involving the amine and/or pyrazine ringStarting material for more complex structuresElectronic materials, Photographic chemicals
Pyrazine CarboxamidesReaction with acid chlorides or estersAmine sourceIntermediates in various industrial syntheses nih.govresearchgate.net

Advanced Analytical Methodologies for the Detection and Quantification of Ethyl Pyrazin 2 Ylmethyl Amine

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification and quantification of trace-level compounds in complex matrices.

GC-MS is a cornerstone for the analysis of volatile and semi-volatile organic compounds. It combines the excellent separation power of gas chromatography with the definitive identification capabilities of mass spectrometry. For Ethyl-pyrazin-2-ylmethyl-amine, GC-MS analysis would involve the separation of the compound from the sample matrix on a GC column, followed by its introduction into the mass spectrometer.

In the mass spectrometer, the compound is ionized, typically by electron ionization (EI), which causes it to fragment in a reproducible manner. The resulting mass spectrum, a fingerprint of the molecule, can be compared to spectral libraries for positive identification. The fragmentation pattern provides valuable structural information. For instance, the mass spectrum of a related compound, 2-ethyl-3-methylpyrazine, shows characteristic fragment ions that can be used for its identification. A similar fragmentation pattern would be expected for this compound, with key ions corresponding to the loss of ethyl and methyl groups.

Table 2: Illustrative GC-MS Parameters and Expected Ions for a Pyrazine (B50134) Derivative

Parameter Value/Description
Technique Gas Chromatography-Mass Spectrometry (GC-MS)
GC Column Capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness)
Oven Temperature Program Initial temperature of 40-60°C, ramped to 250-300°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Ion Trap
Scan Range m/z 40-350
Example Compound 2-Ethyl-3-methylpyrazine
Molecular Ion (M+) m/z 122

| Key Fragment Ions | m/z 107 (loss of CH3), m/z 94 (loss of C2H4), m/z 81 |

For analyses requiring the highest sensitivity and selectivity, particularly in complex biological or food matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique. This method is especially suitable for compounds that are not amenable to GC analysis.

In an LC-MS/MS system, the analyte is first separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this purpose, which is gentle and typically produces a protonated molecular ion [M+H]+.

The "tandem" aspect of MS/MS involves multiple stages of mass analysis. In the most common mode, known as Multiple Reaction Monitoring (MRM), the first mass spectrometer (Q1) is set to select the precursor ion (the [M+H]+ of this compound). This ion is then fragmented in a collision cell (q2), and the second mass spectrometer (Q3) is set to monitor for a specific product ion. This precursor-to-product ion transition is highly specific to the target analyte, providing exceptional selectivity and reducing chemical noise. This allows for quantification at very low levels.

Table 3: Hypothetical LC-MS/MS Parameters for this compound Analysis

Parameter Setting/Description
LC Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid
Flow Rate 0.2-0.4 mL/min
Ionization Source Electrospray Ionization (ESI), positive mode
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]+ Calculated m/z for C7H11N3 + H+

| Example MRM Transitions | A quantifying transition and a qualifying transition would be determined through infusion and optimization. |

Electrochemical Detection Methods

Electrochemical methods offer high sensitivity, selectivity, and rapid analysis times, making them well-suited for the determination of electroactive compounds like pyrazine derivatives. The nitrogen atoms in the pyrazine ring and the secondary amine group in this compound are expected to be electrochemically active, allowing for both oxidative and reductive analysis.

Voltammetric Techniques for Oxidation/Reduction Potentials and Mechanistic Studies

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are powerful tools for investigating the redox behavior of molecules. For this compound, these methods can determine its oxidation and reduction potentials, providing insights into its electronic structure and potential for electrochemical degradation or transformation.

The electrochemical oxidation of similar amine-containing heterocyclic compounds often involves the nitrogen atoms. For instance, studies on aminoguanidine (B1677879) have shown two oxidation peaks, indicating a multi-step electron transfer process. abechem.com It is plausible that the oxidation of this compound would occur at the secondary amine and/or the pyrazine nitrogen atoms. The exact potential would be influenced by the electron-donating ethyl and pyrazinylmethyl groups.

Modified electrodes are often employed to enhance the sensitivity and selectivity of voltammetric measurements. Glassy carbon electrodes (GCEs) modified with polymers or nanoparticles have been successfully used for the detection of various pyrazine derivatives. mdpi.com For example, a GCE modified with a poly-L-glycine film has been shown to be a universal sensor for quantifying structurally diverse pyrazine compounds. mdpi.com Such modifications can lower the overpotential required for oxidation or reduction and minimize electrode fouling.

Table 1: Hypothetical Voltammetric Data for this compound Based on Similar Compounds

TechniqueElectrodeSupporting ElectrolyteAnalytePotential (V) vs. Ag/AgClObservation
Cyclic VoltammetryGlassy Carbon Electrode0.1 M Phosphate Buffer (pH 7.0)Aminoguanidine+0.8, +1.1Two irreversible oxidation peaks abechem.com
Differential Pulse VoltammetryPoly-L-glycine modified GCENot specifiedPyrazinamide (B1679903)Not specifiedEnhanced detection signal mdpi.com

This table is illustrative and based on data for analogous compounds. Specific values for this compound would require experimental determination.

Amperometric Detection in Flow Injection Analysis Systems

Amperometric detection coupled with flow injection analysis (FIA) provides a rapid and automated method for the quantitative analysis of electroactive species. In an FIA system, a small, precise volume of the sample containing this compound would be injected into a continuously flowing carrier stream. This stream passes over an electrode held at a constant potential, chosen based on the voltammetric data (i.e., at the peak oxidation or reduction potential).

The resulting current is directly proportional to the concentration of the analyte. This technique is known for its high sample throughput and reproducibility. The development of an amperometric sensor for this compound would likely involve the use of a modified electrode to prevent fouling and enhance the signal, especially when analyzing complex matrices. mdpi.com For example, sensors with anti-fouling properties have been developed for other amine-containing compounds. mdpi.com

Spectrophotometric and Fluorimetric Approaches

Spectrophotometric and fluorimetric methods are widely used for the quantification and characterization of organic molecules, relying on the absorption and emission of light.

UV-Vis Spectrophotometry for Quantification and Purity Assessment

UV-Vis spectrophotometry is a robust and straightforward technique for quantifying compounds with chromophores. The pyrazine ring in this compound is an aromatic heterocycle and is expected to exhibit characteristic absorption bands in the UV region. Aromatic amino compounds typically show strong absorption maxima. nih.govsielc.com

The UV-Vis spectrum of this compound would likely display π → π* transitions associated with the pyrazine ring. The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of substituents. This technique is valuable for determining the concentration of the compound in solution using the Beer-Lambert law and for assessing its purity by detecting the presence of impurities with different absorption profiles. For instance, the UV-Vis spectra of various aminopyridine derivatives have been well-characterized. researchgate.net

Table 2: Expected UV-Vis Absorption Maxima for this compound in a Polar Solvent

Compound ClassTypical λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Notes
Pyrazine Derivatives~260-280~5,000 - 10,000π → π* transition of the pyrazine ring.
Aromatic Amines~230-250 and ~280-300Variablen → π* and π → π* transitions.
This compound (Hypothetical)~265 and ~290To be determinedCombination of pyrazine and amine chromophores.

This table presents expected values based on the literature for similar structures. Actual values require experimental measurement.

Fluorimetric Detection Based on Intrinsic or Derivatized Fluorescence (if applicable)

Fluorescence spectroscopy offers significantly higher sensitivity and selectivity compared to absorption spectrophotometry. The intrinsic fluorescence of a molecule depends on its structure and rigidity. While some pyrazine derivatives are fluorescent, others are not. The fluorescence properties of alkylaminopyrimidines, which are structurally related to aminopyrazines, have been studied, showing that the fluorescence intensity is highly dependent on the solvent polarity. mdpi.com

If this compound possesses native fluorescence, this property can be exploited for highly sensitive quantification. The excitation and emission maxima would need to be determined experimentally. In cases where the intrinsic fluorescence is weak or non-existent, derivatization with a fluorogenic reagent can be employed. The secondary amine group in this compound is a potential site for reaction with reagents like dansyl chloride or fluorescamine (B152294) to produce highly fluorescent derivatives, enabling trace-level detection.

The study of 2-alkylaminopyrimidines revealed that these compounds exhibit the highest fluorescence intensity in polar protic solvents like methanol (B129727) and ethanol (B145695). mdpi.com For example, 2-N-ethylaminopyrimidine shows a maximum fluorescence intensity at 375 nm when excited at 286 nm in methanol. mdpi.com A similar behavior could be anticipated for this compound.

Future Research Directions and Outlook for Ethyl Pyrazin 2 Ylmethyl Amine Chemistry

Development of Novel and Highly Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of sustainable and environmentally benign synthetic methodologies. For Ethyl-pyrazin-2-ylmethyl-amine, research can be directed towards greener and more efficient production routes, moving beyond traditional multi-step syntheses that often involve harsh conditions and generate significant waste. tandfonline.comresearchgate.net

Key areas for development include:

Biocatalytic and Chemoenzymatic Approaches: Leveraging enzymes or a combination of biocatalysts and chemical catalysts can lead to highly selective and efficient syntheses under mild, aqueous conditions. nih.gov For instance, lipase-catalyzed reactions, which have been successfully used for producing pyrazinamide (B1679903) derivatives, could be adapted. researchgate.netnih.govrsc.org The use of enzymes like alcohol dehydrogenases and imine reductases could also provide stereoselective routes to chiral analogs. researchgate.netnih.govacs.org A cooperative chemoenzymatic system, using a biomimetic organocatalyst, has been shown to produce pyrazines from alcohols and amines in water, offering a metal-free and sustainable alternative. nih.gov

Acceptorless Dehydrogenative Coupling (ADC): This atom-economical approach uses earth-abundant metal catalysts, such as manganese, to couple alcohols and amines, producing only hydrogen gas and water as byproducts. acs.orgnih.gov Synthesizing this compound via ADC from readily available precursors would represent a significant step towards a more sustainable process. acs.org

One-Pot Syntheses: Developing one-pot procedures that combine multiple reaction steps without isolating intermediates can significantly improve efficiency and reduce waste. researchgate.net A straightforward and classical route involves the direct condensation of 1,2-diketones with 1,2-diamines. tandfonline.com Greener variations of this method, using catalysts like potassium tert-butoxide in aqueous methanol (B129727) at room temperature, have proven effective for other pyrazines. tandfonline.com

Table 1: Potential Sustainable Synthetic Routes for this compound

Synthetic Strategy Key Features Potential Advantages
Biocatalytic Synthesis Use of enzymes (e.g., lipases, dehydrogenases). nih.govresearchgate.netnih.gov High selectivity, mild reaction conditions, reduced waste.
Acceptorless Dehydrogenative Coupling Earth-abundant metal catalysts (e.g., Manganese). acs.orgnih.gov Atom-economical, environmentally benign byproducts (H₂ and H₂O).
One-Pot Condensation Direct reaction of 1,2-dicarbonyls and 1,2-diamines. tandfonline.com Simplified procedure, cost-effective, reduced solvent usage.
Flow Chemistry Continuous reaction systems. researchgate.netmdpi.com Enhanced safety, scalability, and process control.

Exploration of Expanded Reactivity Profiles for Unprecedented Transformations

The electron-deficient nature of the pyrazine (B50134) ring, combined with the nucleophilic amine side chain, provides this compound with a rich and underexplored reactivity profile. Future research should focus on leveraging these features to develop novel chemical transformations.

C-H Functionalization: Direct C-H functionalization is a powerful, atom-economical tool for modifying heterocyclic cores. rsc.orgnih.gov Research into transition-metal-catalyzed C-H activation could enable the direct attachment of various functional groups (e.g., aryl, alkyl) to the pyrazine ring of the title compound, bypassing the need for pre-functionalized starting materials. rsc.orgresearchgate.netnih.gov Radical addition reactions, such as Minisci-type reactions, could also be explored to introduce alkyl or acyl groups with high regioselectivity. nih.gov

Cross-Coupling Reactions: While the pyrazine ring can be challenging for some cross-coupling reactions due to its electron-deficient nature, methods like Suzuki, Stille, and Buchwald-Hartwig aminations have been successfully applied to other pyrazine systems. rsc.orgthieme-connect.commdpi.comacs.org Future work could develop optimized conditions for these reactions on this compound, allowing for the synthesis of a diverse library of derivatives with tailored electronic and steric properties. rsc.org

Side-Chain Modifications: The primary amine group on the ethyl side chain offers a handle for a wide range of transformations, including acylation, alkylation, and reductive amination, to create a variety of new derivatives with potentially interesting biological or material properties.

Table 2: Potential Reactivity Explorations for this compound

Reaction Type Target Site Potential Outcome
C-H Arylation/Alkylation Pyrazine Ring Direct formation of new C-C bonds, creating complex derivatives. rsc.orgnih.gov
Suzuki/Stille Coupling Halogenated Pyrazine Ring Introduction of diverse aryl and vinyl groups. rsc.orgmdpi.com
Buchwald-Hartwig Amination Halogenated Pyrazine Ring Formation of C-N bonds to introduce new amine functionalities. thieme-connect.com
Acylation/Alkylation Ethylamine (B1201723) Side Chain Modification of the side chain to modulate properties like solubility and biological activity.

Design of Advanced Material Architectures and Functional Systems Utilizing this compound

Pyrazine and its derivatives are excellent ligands for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs) due to their ability to bridge metal centers. tandfonline.com this compound, with its multiple coordination sites (the two pyrazine nitrogens and the side-chain amine), is a promising candidate for designing novel, functional materials.

Coordination Polymers and MOFs: The bidentate or potentially tridentate nature of this compound could be exploited to assemble novel CPs and MOFs with unique topologies and properties. These materials could find applications in gas storage, separation, and catalysis. dtu.dkrsc.orgrsc.org For example, pyrazine-pillared MOFs have been synthesized that show potential for the storage and delivery of therapeutic gases like carbon monoxide. nih.gov

Functional Materials: By incorporating functional groups through the synthetic strategies mentioned above, materials with tailored properties can be designed. For example, pyrazine derivatives have been investigated for use in electroluminescent materials and organic semi-conductors. researchgate.net The development of this compound-based materials could lead to new applications in electronics and photonics.

Integration with Emerging Technologies in Chemical Synthesis and Analytical Sciences

The synergy between chemistry and technology offers powerful tools for accelerating discovery and optimizing processes. acs.org

Flow Chemistry: Continuous-flow synthesis offers enhanced control over reaction parameters, improved safety, and easier scalability compared to traditional batch methods. mdpi.comresearchgate.net Implementing flow processes for the synthesis of this compound and its derivatives could lead to more efficient and reproducible manufacturing. researchgate.netrsc.orgrsc.org This technology is particularly advantageous for managing hazardous reactions or unstable intermediates. mdpi.com

High-Throughput Experimentation (HTE): HTE allows for the rapid screening of numerous reaction conditions or compound variations. rsc.org This can be used to quickly identify optimal catalysts and conditions for the synthesis of this compound or to screen libraries of its derivatives for desired biological or material properties. acs.org Drawing inspiration from medicinal chemistry, an additive mapping strategy could be employed to discover modulators that enhance reactivity and selectivity. acs.org

Automated Synthesis and Machine Learning: The integration of automated synthesis platforms with machine learning algorithms has the potential to revolutionize chemical discovery. researchgate.net These systems can predict reaction outcomes, propose novel synthetic routes, and autonomously conduct experiments, significantly accelerating the development of new molecules and materials based on the this compound scaffold.

Interdisciplinary Research Opportunities in Pure and Applied Chemistry

The versatile nature of the pyrazine core suggests numerous interdisciplinary research avenues for this compound. researchgate.nettandfonline.com

Medicinal Chemistry: Pyrazine derivatives are found in numerous FDA-approved drugs and are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. researchgate.netnih.govnih.govnih.govnih.gov Future research could involve synthesizing a library of this compound analogs and screening them for various therapeutic targets. nih.govmdpi.commdpi.com The compound could serve as a scaffold for developing novel kinase inhibitors, protease inhibitors, or agents targeting other disease-relevant proteins.

Agrochemicals: The pyrazine heterocycle is a key component in various agrochemicals. nih.gov Investigating the herbicidal, fungicidal, or insecticidal properties of this compound and its derivatives could lead to the development of new crop protection agents.

Flavor and Fragrance Chemistry: Simple alkylpyrazines are important flavor components in many foods. While the focus of this article is on advanced applications, the sensory properties of this compound could be a minor area of investigation within the broader field of flavor chemistry.

By systematically exploring these research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications across the chemical sciences.

Q & A

Q. What are the established synthetic routes for Ethyl-pyrazin-2-ylmethyl-amine, and what key reaction parameters influence yield?

this compound can be synthesized via reductive amination or nucleophilic substitution. For example, a two-step approach involving condensation of pyrazine-2-carbaldehyde with ethylamine, followed by reduction (e.g., NaBH₄ or catalytic hydrogenation), is commonly employed . Reaction parameters such as solvent polarity (e.g., methanol vs. THF), temperature (room temperature vs. reflux), and stoichiometric ratios of reagents significantly impact yield. Purification typically involves column chromatography or distillation, with yields ranging from 50–75% under optimized conditions .

Q. Which spectroscopic and analytical techniques are critical for structural validation of this compound?

  • 1H/13C NMR : Assign peaks for the ethyl group (δ ~1.2 ppm for CH₃, δ ~2.7 ppm for CH₂-N) and pyrazine protons (δ ~8.3–8.5 ppm) .
  • HRMS : Confirm molecular ion [M+H]+ at m/z 137.18 (C₇H₁₁N₃) .
  • IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and pyrazine ring vibrations (~1600 cm⁻¹). Cross-referencing with computational simulations (e.g., DFT) enhances accuracy in peak assignments .

Q. What are the primary research applications of this compound in medicinal chemistry?

This compound serves as a scaffold for synthesizing bioactive derivatives. For instance, introducing substituents to the pyrazine ring or ethylamine chain can modulate interactions with targets like kinases or GPCRs. It has been used to develop analogs with antimicrobial or CNS activity, leveraging its balanced lipophilicity (LogP ~1.2) and hydrogen-bonding capacity .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to enhance the enantiomeric purity of this compound derivatives?

  • Catalyst Screening : Chiral catalysts (e.g., BINAP-Ru complexes) in asymmetric hydrogenation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve stereoselectivity.
  • Kinetic Resolution : Use enzymes (lipases) to separate enantiomers during esterification . Monitor enantiomeric excess (ee) via chiral HPLC or CD spectroscopy, targeting >90% ee for pharmacological relevance .

Q. What computational strategies are effective in predicting the pharmacokinetic properties of this compound analogs?

  • QSAR Modeling : Use descriptors like molar refractivity (SMR), LogP, and topological polar surface area (TPSA) to correlate structural features with absorption or metabolic stability .
  • Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using force fields (e.g., CHARMM) .
  • ADMET Prediction : Tools like SwissADME or ADMETlab2.0 can prioritize analogs with favorable toxicity profiles .

Q. How should crystallographic data discrepancies (e.g., R-factor mismatches) be resolved for this compound complexes?

  • Refinement Protocols : Use SHELXL for small-molecule refinement, adjusting parameters like hydrogen atom displacement or thermal motion .
  • Twinned Data Analysis : Employ SHELXD/SHELXE pipelines to handle pseudo-merohedral twinning .
  • Validation Tools : Cross-check with PLATON or Mercury to ensure geometric plausibility (e.g., bond lengths within 2σ of expected values) .

Q. What methodologies address contradictions in bioassay results for this compound’s enzyme inhibition potency?

  • Dose-Response Repetition : Conduct triplicate assays under standardized conditions (pH 7.4, 37°C) to minimize variability .
  • Off-Target Screening : Use proteome-wide microarrays to identify nonspecific binding.
  • Structural Biology : Co-crystallize the compound with the target enzyme (e.g., acetylcholinesterase) to validate binding modes via X-ray diffraction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.